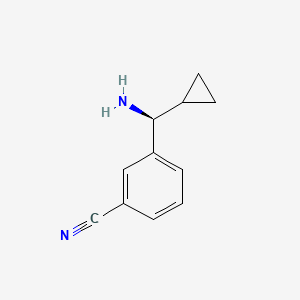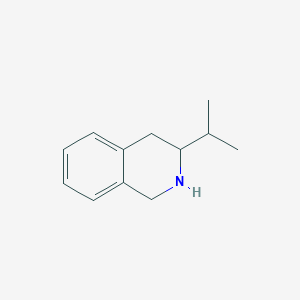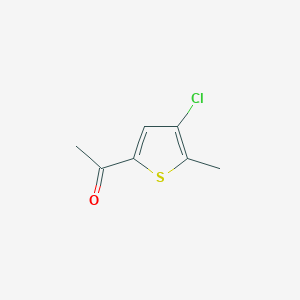
Methyl 5-hydroxy-4-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-4-methylpicolinate is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4-methylpicolinate typically involves the esterification of 5-hydroxy-4-methylpicolinic acid. One common method includes the reaction of 5-hydroxy-4-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-4-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under mild conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-hydroxy-4-methylpicolinic acid or its derivatives.
Reduction: Formation of 5-hydroxy-4-methylpicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the substituent introduced.
Scientific Research Applications
Methyl 5-hydroxy-4-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions, which are studied for their biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-4-methylpicolinate is primarily based on its ability to interact with metal ions The hydroxyl and ester groups can coordinate with metal centers, forming stable complexes These complexes can then participate in various biochemical pathways, influencing biological processes
Comparison with Similar Compounds
- Methyl 5-hydroxy-2-methylpicolinate
- Methyl 5-hydroxy-3-methylpicolinate
- Methyl 5-hydroxy-6-methylpicolinate
Comparison: Methyl 5-hydroxy-4-methylpicolinate is unique due to the specific positioning of the methyl and hydroxyl groups on the pyridine ring. This positioning affects its chemical reactivity and the types of complexes it can form with metal ions. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)9-4-7(5)10/h3-4,10H,1-2H3 |
InChI Key |
LQCWFFUPRGYCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)


![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)


![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)

![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)

